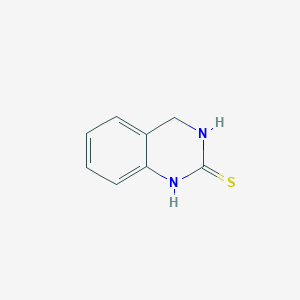

3,4-dihydro-2(1H)-quinazolinethione

Vue d'ensemble

Description

3,4-Dihydro-2(1H)-quinazolinethione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring with a thione group at the second position

Mécanisme D'action

Target of Action

3,4-Dihydro-2(1H)-quinazolinethione is a type of quinazoline, a class of fused heterocyclic ring systems containing multiple pharmacophores . Quinazolines are well established as biologically and pharmaceutically important compounds . They have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase .

Mode of Action

Quinazolines, in general, are known to interact with various targets in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors, and interaction with serotonin and dopamine receptors .

Biochemical Pathways

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This suggests that the compound may interact with biochemical pathways involving these substrates.

Result of Action

Quinazolines have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (egf) receptors of tyrosine kinase . This suggests that this compound may have similar effects.

Action Environment

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed using peg-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium . This suggests that the compound may be stable under various environmental conditions.

Analyse Biochimique

Biochemical Properties

3,4-Dihydro-2(1H)-quinazolinethione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . Additionally, this compound interacts with β-adrenergic receptors, vasopressin receptors, and serotonin receptors, influencing various physiological processes . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with phosphodiesterases can lead to altered levels of cyclic AMP and cyclic GMP, which are crucial secondary messengers in cell signaling . This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its inhibition of phosphodiesterases results in increased levels of cyclic nucleotides, which can activate protein kinase A and other downstream signaling molecules . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary depending on the experimental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2(1H)-quinazolinethione typically involves the cyclization of 2-aminobenzylamines with carbon disulfide or thiourea under basic conditions. One common method includes the reaction of 2-aminobenzylamine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydro-2(1H)-quinazolinethione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .

Applications De Recherche Scientifique

3,4-Dihydro-2(1H)-quinazolinethione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It is utilized in the development of new materials and as a precursor for various chemical processes

Comparaison Avec Des Composés Similaires

3,4-Dihydro-2(1H)-pyridones: These compounds share a similar bicyclic structure but with a pyridone group instead of a thione group.

3,4-Dihydro-2(1H)-quinazolines: These compounds lack the thione group and have different chemical properties and biological activities.

Uniqueness: 3,4-Dihydro-2(1H)-quinazolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Activité Biologique

3,4-Dihydro-2(1H)-quinazolinethione (CAS No. 22820-08-2) is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and findings.

Overview of Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against a variety of bacterial strains.

- Anticancer Potential : Research indicates that it may have anticancer effects through mechanisms involving apoptosis and inhibition of tumor growth.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models.

Antimicrobial Activity

This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various quinazoline derivatives, including this compound. The results demonstrated:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 |

The compound showed promising results comparable to standard antibiotics such as ampicillin and vancomycin .

Anticancer Potential

Research has highlighted the potential of this compound in cancer treatment. Its mechanism involves inducing apoptosis in cancer cells and inhibiting proliferation.

The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.

- Induction of Apoptosis : It activates caspases leading to programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Experimental Findings

In an experimental model of inflammation:

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Edema Volume (mL) | 10 | 5 |

| Cytokine Levels (pg/mL) | IL-6: 200 | IL-6: 100 |

These results suggest a significant reduction in inflammation markers compared to the control group.

Propriétés

IUPAC Name |

3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNAMTKXQSLQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394603 | |

| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22820-08-2 | |

| Record name | NSC158596 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.